3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one (AHIP) is an important organic compound in the field of synthetic organic chemistry, biochemistry, and pharmacology. It is a structural analogue of indole and is a versatile building block for the synthesis of biologically active compounds. AHIP has been used to synthesize a variety of compounds, including those with antimicrobial, antitumor, and anti-inflammatory activities. AHIP is also used in the synthesis of phospholipids, polymersase chain reaction (PCR) primers, and fluorescent probes.
Scientific Research Applications
Treatment of Ischemic Stroke
Indoline derivatives, which include “3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one”, have been studied for their potential use in the treatment of ischemic stroke . In antioxidant assays, these compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells . Some compounds significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage . They also exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .
Anti-Inflammatory Properties
These indoline derivatives have also shown anti-inflammatory properties. At certain concentrations, they dose-dependently lowered the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .
Neuroprotective Agents
Some indoline derivatives exerted comparable neuroprotective effects to ifenprodil . They can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in middle cerebral artery occlusion (MCAO) rat model . This suggests that they could be potential neuroprotective agents for the treatment of ischemic stroke .
Pharmaceutical Testing
“3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one” is available for pharmaceutical testing . This suggests that it could be used in the development and testing of new drugs.
properties
IUPAC Name |
3-amino-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-4-12(16)14-7-5-10-9(8-15)2-1-3-11(10)14/h1-3,15H,4-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGGUYIROFIRGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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